molecular formula C16H15ClO5 B097562 7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione CAS No. 17793-62-3

7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione

Cat. No. B097562
CAS RN: 17793-62-3
M. Wt: 322.74 g/mol
InChI Key: HVPYSAOMOUOPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione, also known as CDMB-2, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism Of Action

7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione exerts its therapeutic effects through various mechanisms of action. In cancer cells, 7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway. In neurodegenerative diseases, 7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione protects neurons from oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In inflammation, 7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.

Biochemical And Physiological Effects

7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione has been found to have various biochemical and physiological effects, including the induction of apoptosis, the reduction of oxidative stress and inflammation, and the inhibition of cancer cell growth. In vitro studies have shown that 7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have demonstrated that 7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione reduces the growth of tumors in mice and increases their survival rate.

Advantages And Limitations For Lab Experiments

7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and potential therapeutic applications. However, there are also limitations to its use, including its limited solubility in water and the need for further studies to determine its efficacy and safety in humans.

Future Directions

There are several future directions for the research and development of 7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential therapeutic applications in other fields of medicine, such as cardiovascular and metabolic diseases. Additionally, further studies are needed to determine the efficacy and safety of 7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione in humans, including its pharmacokinetics and pharmacodynamics. Finally, the development of 7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione derivatives with improved properties is also a potential future direction.

Synthesis Methods

7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione can be synthesized using a multi-step process that involves the coupling of 7-chloro-4,6-dimethoxy-2-oxo-2H-chromene-3-carbaldehyde with 2,5-dimethyl-1,3-cyclohexanedione in the presence of a base. The resulting product is then subjected to a spirocyclization reaction to yield 7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione.

Scientific Research Applications

7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione has been shown to have potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and inflammation. In cancer research, 7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for chemotherapy. In neurodegenerative disease research, 7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione has been shown to protect neurons from oxidative stress and reduce inflammation, suggesting its potential use in the treatment of diseases such as Alzheimer's and Parkinson's. In inflammation research, 7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione has been found to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

CAS RN

17793-62-3

Product Name

7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione

Molecular Formula

C16H15ClO5

Molecular Weight

322.74 g/mol

IUPAC Name

7-chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione

InChI

InChI=1S/C16H15ClO5/c1-8-6-9(18)4-5-16(8)15(19)12-10(20-2)7-11(21-3)13(17)14(12)22-16/h4-5,7-8H,6H2,1-3H3

InChI Key

HVPYSAOMOUOPRL-UHFFFAOYSA-N

SMILES

CC1CC(=O)C=CC12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl

Canonical SMILES

CC1CC(=O)C=CC12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl

synonyms

7-Chloro-4,6-dimethoxy-6'-methylspiro[benzofuran-2(3H),1'-[2]cyclohexene]-3,4'-dione

Origin of Product

United States

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